trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
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Description
“trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 735274-94-9 . The compound is not chirally pure and contains a mixture of enantiomers .
Molecular Structure Analysis
The molecular formula of this compound is C15H17FO3 . The IUPAC name is (1R,2S)-2-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code is 1S/C15H17FO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 264.3 . The compound is a white solid . The boiling point is 430.1ºC at 760 mmHg .Scientific Research Applications
ACE Inhibitor Potency
A study by Turbanti et al. (1993) found that hydroxamic derivatives of cyclohexane, including compounds structurally similar to trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, demonstrated significant in vitro inhibitory activity against angiotensin-converting enzyme (ACE). These findings suggest potential applications in the design of novel ACE inhibitors.
Scalable Synthesis
Jiang et al. (2010) described a scalable synthesis process for a compound structurally related to trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, highlighting its relevance in pharmaceutical chemistry and the feasibility of large-scale production. This indicates the compound's potential for practical applications in drug development (Jiang et al., 2010).
Pharmacological Properties
Research by Veer and Oud (2010) on derivatives of biphenyl-2-carboxylic acid and its hydrogenated analogs, akin to the compound of interest, revealed various pharmacological properties, particularly notable antispasmodic activity. This suggests possible medicinal applications of such compounds.
Liquid Crystal Properties
Gray, Hogg, and Lacey (1981) synthesized fluorophenyl benzoate and trans-cyclohexane-1-carboxylate esters, closely related to the compound , and investigated their liquid crystal properties. This research implies potential applications in materials science, especially in the development of liquid crystal technologies (Gray et al., 1981).
Structural Studies
Studies on the molecular conformations of aminomethyl cyclohexanecarboxylic acids in aqueous solution, as conducted by Yanaka et al. (1981), provide insights into the structural behavior of similar compounds. This can be crucial for understanding the physical and chemical properties of trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid in various environments.
properties
IUPAC Name |
(1R,2S)-2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h5-8,11,13H,1-4,9H2,(H,18,19)/t11-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAMTHKCXDASC-WCQYABFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
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